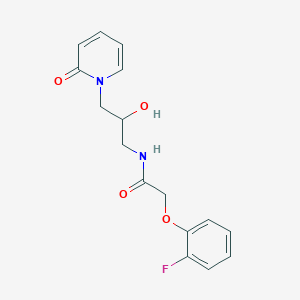

2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c17-13-5-1-2-6-14(13)23-11-15(21)18-9-12(20)10-19-8-4-3-7-16(19)22/h1-8,12,20H,9-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYCAIZSTRCJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCC(CN2C=CC=CC2=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a fluorophenoxy group and a pyridinyl moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes, affecting metabolic pathways.

- Modulation of Neurotransmitter Release : Some derivatives impact neurotransmitter systems, potentially influencing pain perception and cognitive functions.

- Antimicrobial Properties : Certain analogs demonstrate activity against various pathogens, suggesting potential uses in treating infections.

Efficacy in Pain Models

A study focused on a related compound, N-(2-hydroxy phenyl) acetamide (NA-2), demonstrated significant anti-inflammatory effects in an adjuvant-induced arthritis model. NA-2 treatment reduced c-Fos expression in the brain regions associated with pain processing, indicating a potential mechanism for pain relief through modulation of neuronal excitability .

| Compound | Model | Effect | Reference |

|---|---|---|---|

| NA-2 | Arthritis Model | Reduced c-Fos expression, decreased edema | |

| 14a | Fungal Growth | IC50 = 0.42 mM against Fusarium oxysporum | |

| 14b | Fungal Growth | IC50 = 1.27 mM |

Antimicrobial Activity

In vitro studies have shown that related compounds exhibit varying degrees of antimicrobial activity. For instance, compounds with similar fluorophenoxy substitutions have demonstrated significant inhibition against fungal strains like Fusarium oxysporum, with IC50 values indicating their potency .

Study on Anti-inflammatory Effects

In a detailed experiment involving NA-2, researchers observed that treatment significantly blocked the development of arthritis-induced symptoms in rats. The study highlighted the compound's ability to mitigate hyperalgesia and peripheral edema effectively .

Crystallographic Studies

Crystallographic fragment screening identified several derivatives with promising biological activity. The study revealed that specific substitutions on the pyridine ring enhanced the biological efficacy of these compounds, suggesting a structure-activity relationship worth exploring further .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A related compound demonstrated an inhibition rate of over 70% against human cancer cell lines, indicating the potential for 2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide to act as an effective anticancer agent.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored in vitro against various bacterial strains. The presence of the fluorophenoxy group enhances its ability to penetrate bacterial membranes, making it effective against both Gram-positive and Gram-negative bacteria.

-

Data Table: Antimicrobial Activity

Pathogen Minimum Inhibitory Concentration (MIC) Notes Staphylococcus aureus 0.5 μg/mL Effective against biofilms Escherichia coli 1.0 μg/mL Moderate efficacy

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural components may facilitate modulation of receptors involved in anxiety and depression.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps, including the formation of the fluorophenoxy group and the introduction of the pyridine moiety. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy.

- Synthesis Overview :

- Step 1: Synthesis of the fluorophenol derivative.

- Step 2: Coupling with appropriate acetamide derivatives.

- Step 3: Hydroxylation to introduce the hydroxy group.

Antitumor Effects

A comprehensive study on similar compounds revealed that modifications in the phenyl and pyridine groups significantly enhanced cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The presence of electron-donating groups was found to be critical for enhancing cytotoxicity.

Antimicrobial Evaluation

In a recent evaluation, derivatives similar to this compound were tested for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that certain structural features contributed to enhanced antibacterial activity, suggesting that optimizing these features could improve efficacy further.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Binding Affinities

The compound shares structural motifs with several inhibitors and therapeutic agents, as outlined below:

Table 1: Structural and Functional Comparison of Key Analogues

Key Observations:

Substituent Effects on Target Binding: The benzyl group in compound 1 () enhances β1i subunit binding via hydrophobic interactions, yielding the lowest Ki (0.2 µM). In contrast, the 2-fluorophenoxy group in the target compound may improve selectivity due to fluorine’s electronegativity and reduced steric hindrance compared to bulkier substituents like cyclohexyl (compound 3, Ki = 1.8 µM) . The hydroxypropyl linker in the target compound could mimic the propanamide chain in compound 1, facilitating hydrogen bonding with residues like Lys33 in the β1i subunit .

Therapeutic Implications: Compounds with 2-oxopyridin-1(2H)-yl (e.g., ) are associated with immunoproteasome or kinase inhibition, suggesting the target compound may share mechanisms in treating autoimmune or inflammatory conditions .

Pharmacokinetic and Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

- Lipophilicity: Fluorine in the phenoxy group increases logP compared to chlorine (), enhancing membrane permeability but possibly reducing aqueous solubility .

- Metabolic Stability : The 2-oxopyridin-1(2H)-yl moiety is prone to oxidation, but fluorine’s electron-withdrawing effect may slow degradation, as seen in p38 MAP kinase inhibitors () .

Mechanistic Insights from Molecular Dynamics (MD) Studies

highlights MD simulations for β1i inhibitors, revealing:

- Binding Pose Stability : Compounds with flexible linkers (e.g., hydroxypropyl) adopt flipped orientations to optimize interactions with Phe31 and Lys33 .

- Free Energy Correlations : The target compound’s hydroxypropyl group may stabilize binding through water-mediated hydrogen bonds, similar to compound 1’s benzyl-propanamide interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.